4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole

Medicinal Chemistry Physicochemical Property Optimisation Fragment-Based Drug Design

4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole (CAS 175276-45-6), also catalogued as 4-Bromo-1H-pyrazole-3-carbaldehyde oxime, is a low-molecular-weight (190.00 g/mol) heterocyclic building block bearing a C4 bromine atom and a C3 oxime (nitrosomethylidene) functionality on a 1H-pyrazole core. The compound exhibits a computed XLogP3-AA of 1.0, a topological polar surface area (TPSA) of 61.3 Ų, and two hydrogen bond donor sites, positioning it as a moderately polar intermediate with both metal-catalysed cross-coupling reactivity (via the aryl bromide) and oxime-specific derivatisation potential.

Molecular Formula C4H4BrN3O
Molecular Weight 189.99806
CAS No. 175276-45-6
Cat. No. B1143222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole
CAS175276-45-6
Molecular FormulaC4H4BrN3O
Molecular Weight189.99806
Structural Identifiers
SMILESC1=NNC(=C1Br)C=NO
InChIInChI=1S/C4H4BrN3O/c5-3-1-6-8-4(3)2-7-9/h1-2,9H,(H,6,8)/b7-2+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole (CAS 175276-45-6) as a Dual-Reactive Pyrazole Scaffold


4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole (CAS 175276-45-6), also catalogued as 4-Bromo-1H-pyrazole-3-carbaldehyde oxime, is a low-molecular-weight (190.00 g/mol) heterocyclic building block bearing a C4 bromine atom and a C3 oxime (nitrosomethylidene) functionality on a 1H-pyrazole core [1]. The compound exhibits a computed XLogP3-AA of 1.0, a topological polar surface area (TPSA) of 61.3 Ų, and two hydrogen bond donor sites, positioning it as a moderately polar intermediate with both metal-catalysed cross-coupling reactivity (via the aryl bromide) and oxime-specific derivatisation potential [1]. Commercially available at 98% purity from multiple suppliers, it serves as a strategic intermediate for the synthesis of more complex heterocyclic libraries in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails: Structural Uniqueness of 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole Among Pyrazole Oxime Building Blocks


In-class pyrazole intermediates bearing a single reactive handle—such as 4-bromo-1H-pyrazole (CAS 2075-45-8) or 4-bromo-1H-pyrazole-3-carbaldehyde (CAS 287917-97-9)—cannot recapitulate the orthogonal derivatisation pathways enabled by the concurrent presence of the C4 aryl bromide and the C3 oxime in CAS 175276-45-6 [1]. The oxime moiety permits selective O-alkylation, oxime ether formation, and nitrile oxide generation independent of the bromine, whereas the bromine itself engages in Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalysed cross-couplings without protecting group manipulation of the oxime [2]. Direct substitution with the N-methyl analog (CAS 287922-69-4) eliminates the pyrazole NH hydrogen bond donor, reducing TPSA-based solubility and removing a site for subsequent N-functionalisation, thereby constraining the accessible chemical space in library synthesis [1]. The specific combination of these two orthogonal reactive centres within a single, compact scaffold (MW 190) cannot be achieved by interchanging with any single-functionalised analog.

Quantitative Differentiation Evidence Guide for 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole (CAS 175276-45-6)


Hydrogen Bond Donor Count Advantage of CAS 175276-45-6 Over the N-Methyl Analog (CAS 287922-69-4)

The target compound possesses two hydrogen bond donors (pyrazole NH and oxime OH), whereas the closest N-methyl analog 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime (CAS 287922-69-4) possesses only one (oxime OH) due to methylation of the pyrazole nitrogen, as computed by PubChem and corroborated by ChemSrc structural data [1]. This difference directly impacts TPSA-driven solubility and molecular recognition, where an additional H-bond donor can enhance aqueous solubility and enable key protein–ligand interactions in fragment-based screening libraries [2].

Medicinal Chemistry Physicochemical Property Optimisation Fragment-Based Drug Design

Lipophilicity Shift: XLogP3-AA Comparison of Bromo vs. Chloro Pyrazole Oxime Analogs

The target compound (C4 bromo) exhibits a computed XLogP3-AA of 1.0 [1], reflecting moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in lead optimisation. By contrast, the direct 4-chloro analog (CAS 288161-37-5, molecular formula C4H4ClN3O, MW 145.55) contains a smaller, less lipophilic halogen substituent, which based on established Hansch π-values (Br π = 0.86 vs. Cl π = 0.71) is predicted to reduce logP by approximately 0.15–0.3 units despite the absence of a published experimental XLogP3-AA value for the chloro analog [2]. The bromo substituent also provides a superior leaving group for cross-coupling reactions (C–Br bond dissociation energy ~68 kcal/mol vs. C–Cl ~81 kcal/mol), directly affecting reaction rates in palladium-catalysed transformations [2].

ADME Optimisation Lead Optimisation Physicochemical Profiling

Experimental Melting Point as a Surrogate for Crystalline Handling and Purity Assessment: CAS 175276-45-6 vs. Chloro Analog

The target compound exhibits a reported experimental melting point of 77–79 °C [1], placing it in a favourable range for solid handling at ambient laboratory conditions without requiring cold-chain storage, while still allowing facile crystallisation for purification. In contrast, the 4-chloro analog (CAS 288161-37-5) is reported with a substantially lower melting point of 34–38 °C, which can complicate weighing, storage, and purity verification in compound management workflows due to semi-solid behaviour at room temperature . A melting point above 50 °C is generally preferred for automated compound dispensing systems in industrial medicinal chemistry laboratories.

Solid-State Characterisation Compound Management Quality Control

Orthogonal Reactivity of C4-Br and C3-Oxime: Differential Intermediate Scope vs. Single-Handle Analogs

CAS 175276-45-6 uniquely combines two orthogonal reactive centres: the C4 aryl bromide, which undergoes palladium-catalysed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), and the C3 oxime, which can be independently converted to oxime ethers, nitrile oxides, or amines without affecting the C–Br bond [1]. By comparison, 4-bromo-1H-pyrazole-3-carbaldehyde (CAS 287917-97-9) offers only the aldehyde for condensation/reductive amination and lacks the oxime's capacity for 1,3-dipolar cycloaddition chemistry; 4-bromo-1H-pyrazole (CAS 2075-45-8) provides only the aryl bromide. This duality permits sequential, protecting-group-free derivatisation: oxime O-alkylation followed by Suzuki coupling, or vice versa, enabling two-dimensional library expansion from a single starting material .

Parallel Synthesis Diversity-Oriented Synthesis Heterocyclic Chemistry

Computed TPSA and Molecular Weight Positioning Within Fragment-Like Chemical Space vs. Heavier Pyrazole Oxime Derivatives

The target compound has a TPSA of 61.3 Ų and molecular weight of 190.00 g/mol, comfortably within the rule-of-three (RO3) fragment criteria (MW ≤ 300, TPSA ≤ 60 Ų borderline) commonly applied in fragment-based drug discovery (FBDD) [1]. In contrast, the O-acetyl-protected derivative 4-bromo-1H-pyrazole-3-carbaldehyde O-acetyloxime (CAS 287979-21-9) has MW 232.03 g/mol, and the O-(2-methylbenzyl) oxime derivative (BindingDB BDBM46535) has MW exceeding 300, both of which progressively exceed fragment-likeness thresholds [2]. The compact nature of CAS 175276-45-6, combined with its dual reactivity, renders it a privileged fragment for FBDD libraries where every atom must contribute to binding efficiency.

Fragment-Based Drug Discovery Lead-Like Property Filters Chemical Space Analysis

Commercially Available Purity Benchmark: 98% vs. 95% for N-Methyl Analog—Implications for Reaction Stoichiometry

CAS 175276-45-6 is routinely available at 98% purity from established suppliers such as Leyan (Shanghai Haohong Biomedical Technology) . By contrast, the N-methyl analog 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime (CAS 287922-69-4) is commonly supplied at 95% purity . Although a 3% absolute purity difference may appear modest, in multi-step synthetic sequences involving stoichiometric coupling partners, a 95% purity reagent introduces 5% mass uncertainty that propagates through yield calculations and can lead to sub-stoichiometric conditions in key C–C bond-forming steps, particularly at sub-millimolar scales common in medicinal chemistry .

Procurement Quality Metrics Synthetic Reliability Supply Chain Consistency

Evidence-Backed Application Scenarios for 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole (CAS 175276-45-6)


Two-Dimensional Parallel Library Synthesis via Sequential Oxime Etherification and Suzuki–Miyaura Cross-Coupling

In diversity-oriented synthesis programmes, CAS 175276-45-6 serves as a central scaffold for constructing 2D compound arrays. The C3 oxime is first O-alkylated with a diverse set of alkyl/benzyl halides to generate an oxime ether sub-library; each member then undergoes Suzuki–Miyaura coupling at the C4 bromide with aryl/heteroaryl boronic acids [1]. This sequential, protecting-group-free protocol—enabled by the orthogonal reactivity documented in Section 3 (Evidence Item 4)—allows a single batch of CAS 175276-45-6 to yield a matrix of m × n products, where m and n are the numbers of oxime and boronic acid diversity elements respectively. The 98% commercial purity (Evidence Item 6) ensures reliable stoichiometry across all library members, reducing the need for individual reagent purity validation.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Dual-Reactive, Rule-of-Three-Compliant Pyrazole Fragment

With MW = 190 Da and computed TPSA = 61.3 Ų, CAS 175276-45-6 satisfies fragment-likeness criteria (Evidence Item 5) while providing two hydrogen bond donor sites (Evidence Item 1). Procurement for FBDD library assembly is justified over the N-methyl analog, which loses the pyrazole NH donor critical for hinge-binding interactions in kinase and bromodomain targets. The bromine atom also serves as a heavy atom for X-ray crystallographic detection (anomalous scattering), facilitating unambiguous binding mode determination in fragment soaking experiments [1].

Agrochemical Lead Generation: Pyrazole Oxime Scaffold Derivatisation for Insecticidal and Acaricidal Screening

Pyrazolecarbaldehyde oximes are established pharmacophores in acaricidal and insecticidal chemistry, with fenpyroximate representing a commercialised N-acyl oxime ether derivative [1]. CAS 175276-45-6, as an underivatised pyrazole oxime, enables systematic exploration of both the oxime ester/ether vector and the C4 aryl substitution vector through cross-coupling. The 77–79 °C melting point (Evidence Item 3) facilitates solid-phase formulation screening and automated weighing in agrochemical high-throughput screening, advantages not shared by the low-melting chloro analog.

Synthesis of Nitric Oxide-Donor Hybrid Molecules via Oxime Nitration and Subsequent C4 Diversification

Recent literature demonstrates that pyrazole oximes can be converted to nitrate ester or furoxan NO-donor hybrids with anti-inflammatory and antineoplastic activities [1]. CAS 175276-45-6 provides the optimal entry point for constructing such hybrid molecules because the C4 bromine remains intact during oxime nitration, allowing subsequent Pd-catalysed introduction of aromatic substituents that modulate COX-2 selectivity and pharmacokinetic properties. The moderate XLogP3-AA of 1.0 (Evidence Item 2) indicates that the underivatised scaffold itself imparts a balanced lipophilicity baseline, reducing the risk of excessively lipophilic final compounds that could trigger off-target toxicity.

Quote Request

Request a Quote for 4-Bromo-3-(nitrosomethylidene)-2,3-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.